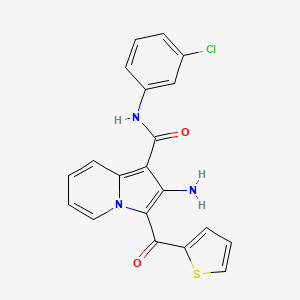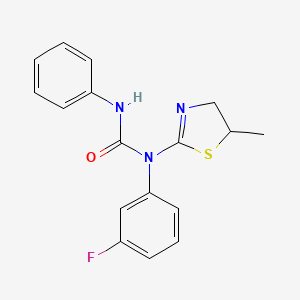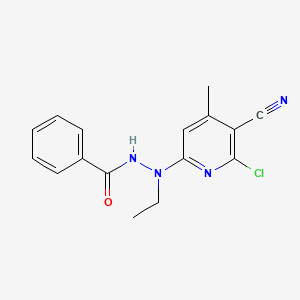
2-amino-N-(3-chlorophenyl)-3-(thiophen-2-ylcarbonyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(3-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes an indolizine core, a thiophene ring, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative.
Introduction of the Thiophene Ring: This step may involve a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the indolizine core.
Addition of the Chlorophenyl Group: This can be done through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the indolizine derivative.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential as therapeutic agents. The presence of the indolizine core and the thiophene ring suggests possible interactions with biological targets.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism of action of 2-amino-N-(3-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The indolizine core and the thiophene ring could facilitate binding to these targets, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-N-(3-chlorophenyl)-3-(thiophene-2-carbonyl)pyrrole-1-carboxamide
- 2-amino-N-(3-chlorophenyl)-3-(thiophene-2-carbonyl)imidazole-1-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-N-(3-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide may exhibit unique properties due to the presence of the indolizine core. This core structure can influence the compound’s reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C20H14ClN3O2S |
|---|---|
Poids moléculaire |
395.9 g/mol |
Nom IUPAC |
2-amino-N-(3-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |
InChI |
InChI=1S/C20H14ClN3O2S/c21-12-5-3-6-13(11-12)23-20(26)16-14-7-1-2-9-24(14)18(17(16)22)19(25)15-8-4-10-27-15/h1-11H,22H2,(H,23,26) |
Clé InChI |
IXIZHSQNKQKJJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C(=O)NC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B15001211.png)
![3-chloro-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]pyridazine](/img/structure/B15001219.png)

![N-[3-(diethylamino)propyl]-N-(10-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine](/img/structure/B15001227.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-2-yl)-4-methoxybenzamide](/img/structure/B15001233.png)
![8-(2-methoxyethyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15001238.png)

![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-fluorobenzamide](/img/structure/B15001259.png)
![(1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(2,4,5-trimethoxyphenyl)methanone](/img/structure/B15001262.png)
![N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-phenylacetamide](/img/structure/B15001265.png)
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B15001273.png)
![1-ethyl-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B15001281.png)
![7-(4-chlorophenyl)-3-(3-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001289.png)
![Ethyl 2-[(3-chlorophenyl)formamido]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]propanoate](/img/structure/B15001303.png)
